"N-[(4-Chloro-2-pyridinyl)carbonyl]alanine chemical properties"
"N-[(4-Chloro-2-pyridinyl)carbonyl]alanine chemical properties"
An In-depth Technical Guide to the Chemical Properties of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine
Foreword by the Senior Application Scientist
In the landscape of modern chemical research, the exploration of novel molecular scaffolds is a cornerstone of innovation. This guide is dedicated to a compound of significant synthetic interest: N-[(4-Chloro-2-pyridinyl)carbonyl]alanine. While not extensively cataloged in commercial databases, its structure represents a compelling fusion of a halogenated heterocyclic system with a fundamental chiral amino acid. This combination suggests a rich potential for applications ranging from pharmaceutical intermediates to specialized agrochemicals.
This document is structured to serve as a practical and theoretical resource for researchers. We will not merely present data; we will deconstruct the molecule's synthesis, predict its physicochemical and spectroscopic characteristics based on first principles, and explore its potential reactivity. The methodologies described are grounded in established, robust chemical transformations, providing a self-validating framework for its synthesis and handling. By explaining the causality behind each experimental step and grounding our predictions in authoritative chemical theory, we aim to equip you, the researcher, with the expertise and confidence needed to incorporate this versatile building block into your research endeavors.
Molecular Structure and Identification
N-[(4-Chloro-2-pyridinyl)carbonyl]alanine is a derivative of the amino acid alanine, where the amino group is acylated by 4-chloropyridine-2-carboxylic acid, forming a stable amide linkage. The presence of a chiral center on the alanine moiety means the compound can exist as two enantiomers, L- and D-, or as a racemic mixture.
Systematic IUPAC Name: 2-({[4-Chloropyridin-2-yl]carbonyl}amino)propanoic acid
Key Identifiers and Properties
| Property | Value | Source / Method |
| Molecular Formula | C₉H₉ClN₂O₃ | Calculation |
| Molecular Weight | 228.63 g/mol | Calculation |
| CAS Number | Not readily available in public databases. | - |
| Parent Acid CAS | 5470-22-4 (for 4-Chloropyridine-2-carboxylic acid) | [1] |
| Parent Amino Acid | 56-41-7 (for L-alanine); 338-69-2 (for D-alanine) | Standard Reference |
Synthesis and Mechanistic Considerations
The most direct and reliable synthesis of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine involves the acylation of alanine with an activated form of 4-chloropyridine-2-carboxylic acid. The following protocol outlines a standard laboratory procedure based on the well-established Schotten-Baumann reaction conditions, which are effective for the N-acylation of amino acids.[2][3]
Activation of Carboxylic Acid
The carboxylic acid must first be converted to a more reactive species, typically an acid chloride, to facilitate acylation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[4]
Protocol: Synthesis of 4-Chloropyridine-2-carbonyl Chloride
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Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 4-chloropyridine-2-carboxylic acid (1.0 eq).
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Reagent Addition: Suspend the acid in an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq). Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
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Reaction: Gently heat the mixture to reflux (approx. 75-80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
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Isolation: After the reaction is complete, remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 4-chloropyridine-2-carbonyl chloride is a highly reactive intermediate and is typically used immediately in the next step without further purification.
Causality Note: The use of excess thionyl chloride serves as both reagent and solvent. DMF acts as a catalyst, forming a Vilsmeier intermediate which accelerates the conversion to the acid chloride.[4]
Amide Coupling Reaction
Protocol: Synthesis of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine
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Dissolution: In a separate flask, dissolve alanine (L- or D- enantiomer, 1.1 eq) in an aqueous solution of a base, such as 1M sodium hydroxide (NaOH), at 0-5 °C (ice bath).
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Acylation: While vigorously stirring the cooled alanine solution, slowly add the freshly prepared 4-chloropyridine-2-carbonyl chloride (1.0 eq), either neat or dissolved in a suitable inert solvent like tetrahydrofuran (THF).
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pH Control: Simultaneously, add another equivalent of 1M NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10. This neutralizes the HCl byproduct generated during the reaction.[2]
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Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
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Workup and Isolation:
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Wash the reaction mixture with an organic solvent (e.g., dichloromethane or diethyl ether) to remove any unreacted starting material or non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 with cold 1M HCl. The product should precipitate as a solid.
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Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
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Trustworthiness Note: This two-step protocol is a self-validating system. The maintenance of a basic pH during the acylation step is critical; it ensures the amino group of alanine remains deprotonated and thus nucleophilic, while also preventing side reactions.[3] The final acidic workup protonates the carboxylate, ensuring the product is in its neutral form for precipitation and isolation.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound via acid activation and amide coupling.
Predicted Physicochemical Properties
The properties of the title compound are predicted based on its constituent functional groups. It is expected to be a white to off-white crystalline solid at room temperature.
| Property | Predicted Value | Rationale |
| Melting Point | >150 °C (with decomposition) | Amide and carboxylic acid groups lead to strong intermolecular hydrogen bonding, resulting in a relatively high melting point, similar to other N-acylated amino acids.[] |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), and aqueous base. | The presence of both a polar carboxylic acid and a relatively non-polar chloropyridine ring gives it mixed solubility characteristics. Solubility in aqueous base is due to the deprotonation of the carboxylic acid to form a soluble carboxylate salt. |
| pKa₁ (Carboxylic Acid) | ~3.5 - 4.5 | Similar to other N-acylated amino acids. The electron-withdrawing nature of the acyl group slightly increases the acidity compared to free alanine. |
| pKa₂ (Pyridine Nitrogen) | ~1.5 - 2.5 | The pyridine nitrogen is weakly basic. Its basicity is significantly reduced by the electron-withdrawing effects of both the chlorine atom and the carbonyl group on the ring. |
Spectroscopic Characterization (Anticipated)
Spectroscopic analysis is essential for structure confirmation. The following are the expected key features:
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¹H NMR (in DMSO-d₆):
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Amide Proton (N-H): A doublet at ~8.5-9.5 ppm, coupling to the α-proton of alanine.
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Pyridine Protons: Three distinct signals in the aromatic region (~7.5-8.8 ppm), exhibiting characteristic pyridine coupling patterns.
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Alanine α-Proton (CH): A multiplet at ~4.2-4.6 ppm.
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Alanine β-Protons (CH₃): A doublet at ~1.3-1.5 ppm.
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Carboxylic Acid Proton (OH): A broad singlet, often above 12 ppm.
-
-
¹³C NMR (in DMSO-d₆):
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Carbonyl Carbons: Two signals in the downfield region, ~170-175 ppm (carboxylic acid) and ~165-170 ppm (amide).
-
Pyridine Carbons: Five signals in the aromatic region, with the carbon bearing the chlorine (C4) and the carbon attached to the carbonyl group (C2) being significantly affected.
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Alanine Carbons: Signals for the α-carbon (~50 ppm) and the methyl carbon (~18 ppm).
-
-
Infrared (IR) Spectroscopy (ATR):
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O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ (carboxylic acid).
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N-H Stretch: A sharp to medium band at ~3300-3400 cm⁻¹ (amide).
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C=O Stretches: Two distinct, strong absorption bands: ~1700-1730 cm⁻¹ (carboxylic acid carbonyl) and ~1640-1680 cm⁻¹ (amide I band).
-
C=N/C=C Stretches: Multiple bands in the ~1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
-
Mass Spectrometry (MS-ESI):
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[M-H]⁻ (Negative Ion Mode): Expected at m/z ~227.0, corresponding to the deprotonated molecule.
-
[M+H]⁺ (Positive Ion Mode): Expected at m/z ~229.0, corresponding to the protonated molecule.
-
The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be clearly visible in the molecular ion cluster.
-
Reactivity and Stability
The molecule's reactivity is governed by its three primary functional groups: the chloropyridine ring, the amide bond, and the carboxylic acid.
Reactivity Map
Caption: Summary of the primary reactive sites and potential transformations of the molecule.
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Chloropyridine Ring: The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This makes it a valuable handle for further functionalization, allowing for the introduction of amines, alcohols, or thiols to generate a library of derivatives.
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Amide Bond: The amide bond is generally stable but can be hydrolyzed back to its constituent carboxylic acid and amino acid under harsh acidic or basic conditions, typically with heating.
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Carboxylic Acid: This group undergoes typical carboxylic acid reactions, such as esterification with an alcohol under acidic catalysis or further amide bond formation using standard peptide coupling reagents (e.g., DCC, HATU).
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Chiral Stability: The stereocenter at the α-carbon of the alanine residue is generally stable. However, care must be taken under strong basic conditions, which could lead to epimerization and loss of stereochemical purity.
Potential Applications and Research Directions
Given that 4-chloropyridine-2-carboxylic acid is a key intermediate for various biologically active molecules, including pharmaceuticals and herbicides, its alanine conjugate is a logical candidate for similar applications.[6]
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Medicinal Chemistry: The structure can serve as a rigid scaffold for presenting pharmacophoric features. The 4-position provides a vector for diversification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. It could be investigated as a building block for protease inhibitors or other enzyme-targeted therapeutics.
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Agrochemicals: The combination of a pyridine ring and an amino acid moiety is found in some herbicides and fungicides.[6] The title compound could be a precursor to new crop protection agents.
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Material Science: N-acylated amino acids can sometimes act as gelators or be incorporated into polymers to introduce specific functionalities and chirality.
Safety and Handling
While specific toxicity data for N-[(4-Chloro-2-pyridinyl)carbonyl]alanine is not available, it should be handled with the care appropriate for a novel chemical entity. The starting material, 4-Chloropyridine-2-carboxylic acid, is classified as an irritant to the skin, eyes, and respiratory system.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
-
Pearson Education. Show how you would convert alanine to the following derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2021, July 31). 25.5: Reactions of Amino Acids. Available at: [Link]
- Google Patents. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
Sources
- 1. guidechem.com [guidechem.com]
- 2. Show how you would convert alanine to the following derivatives. ... | Study Prep in Pearson+ [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
